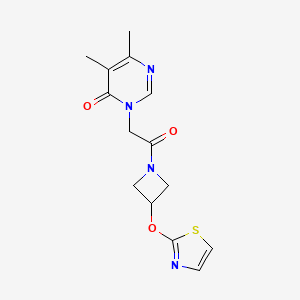

5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one

CAS No.: 1705870-02-5

Cat. No.: VC4233460

Molecular Formula: C14H16N4O3S

Molecular Weight: 320.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705870-02-5 |

|---|---|

| Molecular Formula | C14H16N4O3S |

| Molecular Weight | 320.37 |

| IUPAC Name | 5,6-dimethyl-3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]pyrimidin-4-one |

| Standard InChI | InChI=1S/C14H16N4O3S/c1-9-10(2)16-8-18(13(9)20)7-12(19)17-5-11(6-17)21-14-15-3-4-22-14/h3-4,8,11H,5-7H2,1-2H3 |

| Standard InChI Key | PXBOVGAWYWWPQY-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=NC=CS3)C |

Introduction

Structural Overview

This compound is characterized by:

-

Core Structure: A pyrimidin-4(3H)-one ring system, which is a six-membered heterocyclic structure containing two nitrogen atoms.

-

Substituents:

-

5,6-Dimethyl Groups: These methyl groups enhance the lipophilicity and may influence biological activity.

-

2-Oxoethyl Side Chain: This functional group connects the pyrimidine core to the azetidine ring.

-

Azetidine Ring: A four-membered nitrogen-containing ring, known for its rigidity and potential bioactivity.

-

Thiazole Moiety: A sulfur and nitrogen-containing five-membered aromatic ring, often associated with antimicrobial and pharmacological properties.

-

Molecular Formula

The molecular formula can be deduced as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis Pathways

The synthesis of compounds like 5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. While specific details for this compound are not readily available in the provided sources, similar pyrimidinone derivatives are synthesized using:

-

Formation of Pyrimidinone Core:

-

Condensation of urea or guanidine derivatives with β-dicarbonyl compounds under acidic or basic conditions.

-

Introduction of methyl groups at the 5 and 6 positions through alkylation.

-

-

Attachment of Azetidine Ring:

-

Azetidine derivatives are often introduced via nucleophilic substitution or cyclization reactions involving halogenated precursors.

-

-

Incorporation of Thiazole Moiety:

-

The thiazole ring can be added through condensation reactions involving α-haloketones and thiourea.

-

-

Final Assembly:

-

Coupling reactions (e.g., esterification or amidation) link the thiazole and azetidine moieties to the pyrimidinone core.

-

Typical Reaction Conditions

-

Solvents: Ethanol or dimethylformamide (DMF).

-

Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or potassium carbonate.

-

Temperature: Reflux conditions are commonly employed.

Analytical Characterization

To confirm the structure and purity of such compounds, a range of analytical techniques is utilized:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR provide detailed information on proton and carbon environments.

-

-

Mass Spectrometry (MS):

-

Determines molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups based on characteristic absorption bands.

-

-

Elemental Analysis:

-

Confirms the empirical formula by determining percentages of C, H, N, O, and S.

-

Biological Significance

Compounds containing pyrimidinone cores with thiazole and azetidine substituents have been widely studied for their pharmacological potential:

-

Antimicrobial Activity:

-

The thiazole moiety is known to exhibit antibacterial and antifungal properties by interacting with microbial enzymes.

-

-

Anticancer Potential:

-

Pyrimidinones can inhibit enzymes like thymidylate synthase, crucial for DNA synthesis in cancer cells.

-

-

Anti-inflammatory Properties:

-

Molecular docking studies suggest that similar compounds may act as inhibitors of inflammatory pathways (e.g., 5-lipoxygenase).

-

Research Applications

This compound could serve as a lead molecule for drug discovery programs targeting:

-

Infectious diseases caused by resistant bacteria or fungi.

-

Chronic inflammatory conditions such as arthritis.

-

Certain types of cancers where pyrimidine analogs show efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume